molecular formula C8H9IO2 B1312001 1-Iodo-4-(methoxymethoxy)benzene CAS No. 98491-29-3

1-Iodo-4-(methoxymethoxy)benzene

Cat. No.: B1312001
CAS No.: 98491-29-3
M. Wt: 264.06 g/mol
InChI Key: HPRVAPQGYCXLNN-UHFFFAOYSA-N
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Description

1-Iodo-4-(methoxymethoxy)benzene is an iodinated aromatic compound characterized by a methoxymethoxy (-OCH2OCH3) substituent at the para position relative to the iodine atom. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions, due to the iodine atom’s role as a leaving group. Its synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution reactions, as demonstrated by Nicholls et al. (75% yield via alkyne coupling) and pharmacological studies (67% yield via iodination of a benzyl alcohol precursor) .

Properties

IUPAC Name

1-iodo-4-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRVAPQGYCXLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452704
Record name 1-iodo-4-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98491-29-3
Record name 1-iodo-4-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Iodo-4-(methoxymethoxy)benzene typically involves the iodination of 4-(methoxymethoxy)benzene. One common method includes the reaction of 4-(methoxymethoxy)benzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

1-Iodo-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Iodo-4-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-4-(methoxymethoxy)benzene depends on the specific application and the molecular targets involvedThe pathways involved typically include nucleophilic substitution, electrophilic addition, and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and physicochemical properties of iodobenzene derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight Substituent(s) Key Reactivity/Application Data
1-Iodo-4-(methoxymethoxy)benzene C9H11IO3 294.09 -OCH2OCH3 (para) Used in Pd-catalyzed couplings (75% yield)
1-Iodo-4-methoxybenzene (1e) C7H7IO2 250.03 -OCH3 (para) 70% yield in S-propyl ethanethioate coupling
1-Iodo-4-(trifluoromethyl)benzene (1g) C7H4F3I 272.01 -CF3 (para) 42% yield in similar reactions
1-Iodo-4-methoxy-2-methylbenzene C8H9IO 248.06 -OCH3 (para), -CH3 (ortho) ChemSpider ID: 15759892
1-Iodo-4-methoxy-2-nitrobenzene C7H6INO3 295.03 -OCH3 (para), -NO2 (ortho) Exhibits I···O halogen bonding in crystal structures
1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene C13H8F3IO2 380.10 -OPh-O-CF3 (para) High molecular weight; 97% purity
1-Bromo-4-(methoxymethoxy)benzene (80) C8H9BrO2 233.06 -OCH2OCH3 (para), Br instead of I Intermediate in C-H activation

Reactivity in Cross-Coupling Reactions

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy (-OCH3) and methoxymethoxy (-OCH2OCH3) groups enhance electron density at the aromatic ring, facilitating oxidative addition in Pd-catalyzed reactions. For example, 1-Iodo-4-methoxybenzene (1e) achieved 70% yield in coupling with S-propyl ethanethioate .
    • Electron-withdrawing groups like -CF3 (in 1g) reduce reactivity, yielding only 42% under identical conditions .
  • For instance, 1-iodo-2-methoxybenzene (1i) yielded only 33% due to steric constraints .

Physicochemical Properties

  • Halogen Bonding : The nitro-substituted analogue (1-Iodo-4-methoxy-2-nitrobenzene) demonstrates I···O halogen bonding in crystal structures, which may influence solubility and stability .
  • Molecular Weight and Purity: Derivatives with bulky substituents, such as 1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene, exhibit higher molecular weights (380.10 g/mol) and are marketed at 97% purity for specialized applications .

Biological Activity

1-Iodo-4-(methoxymethoxy)benzene, with the molecular formula C8_8H9_9IO2_2, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a benzene ring substituted with an iodine atom and a methoxymethoxy group, which may enhance its reactivity and interactions with biological targets. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and organic synthesis.

Structure and Composition

This compound is characterized by:

  • Iodine Substitution : The presence of iodine can influence the compound's reactivity and biological interactions.
  • Methoxymethoxy Group : This substituent may enhance solubility and stability, affecting metabolic pathways.
PropertyValue
Molecular FormulaC8_8H9_9IO2_2
Molecular Weight252.06 g/mol
IUPAC NameThis compound
CAS Number11032730

The biological activity of this compound is primarily investigated through its interactions with various biological molecules. Preliminary research suggests that it may influence enzyme activities and metabolic pathways, potentially exhibiting antimicrobial and anticancer properties similar to other halogenated compounds.

Case Studies

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeMechanism of Action
2-Fluoro-1-iodo-4-(methoxymethoxy)benzeneAntimicrobialDisruption of cell wall synthesis
Iodinated Phenolic CompoundsAnticancerInhibition of DNA polymerase
Halogenated Aromatic CompoundsAntioxidantModulation of oxidative stress pathways

Absorption and Distribution

The pharmacokinetic profile of this compound is not extensively documented; however, halogenated compounds typically exhibit moderate absorption rates due to their lipophilic nature. The methoxymethoxy group may facilitate cellular uptake through passive diffusion.

Toxicological Considerations

Preliminary toxicity assessments indicate that halogenated compounds can exhibit cytotoxic effects at high concentrations. It is essential to evaluate the safety profile through rigorous testing to determine the therapeutic index for potential medicinal applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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